molecular formula C3H7N5 B2514112 3-(aminomethyl)-1H-1,2,4-triazol-5-amine CAS No. 158773-33-2

3-(aminomethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2514112
CAS No.: 158773-33-2
M. Wt: 113.124
InChI Key: YAJUVCFUFFPHBD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-1,2,4-triazol-5-amine (CAS 158773-33-2) is a versatile bifunctional triazole derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C3H7N5, and it has a molecular weight of 113.12 g/mol . The compound features both an aminomethyl group and a primary amine directly attached to the 1,2,4-triazole heterocyclic core, making it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this structure to develop novel compounds for various biological applications. The 1,2,4-triazole-5-amine scaffold is a recognized pharmacophore in the development of enzyme inhibitors. For instance, acylated derivatives of structurally similar 1,2,4-triazol-5-amines have been identified as potent and selective inhibitors of key serine proteases in the coagulation cascade, namely human coagulation factor XIIa (FXIIa) and thrombin . These inhibitors represent a promising starting point for the development of novel antithrombotic drugs and chemical tools for studying physiological and pathological processes . The broader class of 3-amino-1,2,4-triazoles is also known to exhibit properties relevant to metabolic research, such as the inhibition of enzymes like catalase, which plays a role in cellular redox state and has been studied in the context of obesity and metabolic syndrome . This reagent is intended for research purposes as a key intermediate or building block. Researchers can functionalize its amine groups to create libraries of compounds for high-throughput screening or to target specific enzymes and biological pathways. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(aminomethyl)-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c4-1-2-6-3(5)8-7-2/h1,4H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJUVCFUFFPHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of aminoguanidine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Synthesis and Chemical Properties

3-(Aminomethyl)-1H-1,2,4-triazol-5-amine can be synthesized through various methods. One notable approach involves the reaction of aminoguanidine with carboxylic acids, leading to the formation of derivatives that exhibit diverse biological activities . The compound has a molecular formula of C2H4N4C_2H_4N_4 and a molar mass of 84.08 g/mol .

Biological Applications

The biological significance of this compound stems from its structural properties that allow it to interact with various biological targets. It has been investigated for its potential as an anticancer agent and has shown promise in the following areas:

1. Anticancer Activity

  • Research indicates that derivatives of 3-amino-1,2,4-triazole exhibit potent antiproliferative effects against several cancer cell lines. For instance, compounds with a 3-bromophenylamino moiety demonstrated significant antiangiogenic activity . The introduction of aryl groups enhances the anticancer properties of the triazole core, making it a valuable scaffold for drug development.

2. Antibacterial Properties

  • The compound has also been studied for its antibacterial activity. It has been shown to possess significant effects against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The incorporation of different substituents on the triazole ring can enhance its antibacterial efficacy .

3. Anti-inflammatory Effects

  • Some studies have highlighted the anti-inflammatory potential of this compound derivatives. These compounds have been tested in models showing their ability to reduce inflammation effectively .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound serves as an intermediate in the synthesis of agrochemicals. Its utility in this field is primarily due to its role in developing herbicides and fungicides that target specific biochemical pathways in plants .

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

Study Focus Findings
Grytsai et al. (2020)Anticancer ActivityIdentified dual anticancer activity in derivatives with aryl substitutions; showed effectiveness against multiple cancer cell lines .
Muthal et al. (2010)Antibacterial PropertiesDemonstrated significant antibacterial activity against S. aureus and other strains; highlighted potential for drug development against resistant bacteria .
Gadegoni et al. (2013)Synthesis and Biological EvaluationSynthesized various derivatives and evaluated their anti-inflammatory properties; found promising results in reducing inflammation in animal models .

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with biological targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of 3-Substituted 1H-1,2,4-Triazol-5-amine Derivatives

Compound Name Substituent Synthesis Method Key Properties/Applications Reference
3-Phenyl-1H-1,2,4-triazol-5-amine Phenyl (C6H5) Green three-component reaction Antibacterial (MIC: 4–8 µg/mL)
3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) Trifluoromethyl (CF3) Improved procedure using amino guanidine bicarbonate High thermal stability; explosive precursor
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine Azido (-N3), nitro (-NO2) Multi-step synthesis with sulfonyl chlorides Energetic salts (detonation velocity: 8,159–9,409 m/s)
3-(2-Tolyl)-1H-1,2,4-triazol-5-amine 2-Methylphenyl (C6H4CH3) Condensation with substituted amines Antiproliferative activity; tubulin polymerization inhibitor
3-(Naphthalen-1-yl)-1-phenyl-... (3a) Naphthyl (C10H7) Reaction with naphthalene derivatives Anticancer activity (tested against MCF-7 cells)
N-(4-chlorobenzyl)-3-(2-furyl)-... (N42FTA) Furyl (C4H3O), chlorobenzyl Enzyme-coupled fluorescence assay screening Competitive FabA inhibitor (pIC50 = 5.7 ± 0.2)
3-(Adamantan-1-yl)-1H-1,2,4-triazol-5-amine Adamantyl (C10H15) Not specified Potential lipophilicity enhancer for CNS drugs
5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-amine Thiophenyl (C4H3S) Multi-component reaction Antifungal/antioxidant applications

Physicochemical Stability

  • Thermal Stability : TFAT and azido-nitro derivatives decompose above 260°C, making them suitable for high-temperature applications .
  • Energetic Performance : Azido-nitro salts achieve detonation pressures of 25.3–39.3 GPa, outperforming traditional explosives like TNT .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Adamantyl and trifluoromethyl groups enhance membrane permeability, critical for CNS-targeting drugs .
  • Electron Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) stabilize triazole rings and improve energetic performance .
  • Steric Effects : Bulky substituents (e.g., naphthyl) reduce solubility but enhance binding to hydrophobic enzyme pockets .

Biological Activity

3-(aminomethyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer properties and other notable bioactivities.

Chemical Structure and Synthesis

This compound features a triazole ring that contributes to its biological properties. The synthesis of this compound often involves reactions with various amines and carboxylic acids, leading to derivatives with enhanced activity. Recent studies have explored different synthetic pathways to optimize yield and bioactivity, including microwave-assisted methods that improve reaction efficiency .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. The compound has been evaluated against various cancer cell lines, exhibiting promising results:

  • Cell Line Testing : The efficacy of the compound was assessed using the XTT assay on several cancer cell lines. Results indicated that derivatives with specific aryl substitutions showed enhanced antiproliferative effects .
  • Mechanism of Action : The anticancer activity is believed to stem from dual mechanisms: inhibiting tumor proliferation and antiangiogenic effects. These properties are crucial as they target both the tumor growth and the formation of new blood vessels that supply nutrients to tumors .
CompoundCell Line TestedIC50 (μM)Mechanism
2.6HeLa12.5Antiproliferative
4.6CEM8.3Antiangiogenic

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:

  • Antimicrobial Activity : The compound exhibits activity against various microbial strains, indicating its potential use in treating infections .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, suggesting applications in autoimmune diseases and chronic inflammatory conditions .

Case Studies and Research Findings

Several significant studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A comprehensive study synthesized multiple derivatives and evaluated their efficacy against different cancer cell lines. Compounds with a 3-bromophenylamino moiety showed enhanced activity compared to others .
  • Research on Antiangiogenesis : Another study focused on the antiangiogenic properties of triazole derivatives. It found that certain structural modifications significantly increased their effectiveness in inhibiting blood vessel formation necessary for tumor growth .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aminomethyl protons at δ 3.8–4.2 ppm) and confirms regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves tautomerism and hydrogen-bonding networks. SHELX software is standard for structure refinement .
  • IR spectroscopy : Confirms N–H stretches (3100–3500 cm⁻¹) and triazole ring vibrations .

How can researchers screen the biological activity of this compound derivatives?

Basic Research Question

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays to identify mechanistic targets .

How does tautomerism in this compound affect its structural and electronic properties?

Advanced Research Question

  • Tautomeric forms : The compound may exist as 3- or 5-substituted triazoles. X-ray analysis reveals dominant tautomers based on hydrogen bonding and π-delocalization .
  • Electronic effects : Planar tautomers (e.g., 3-substituted) exhibit enhanced conjugation, altering reactivity in nucleophilic substitutions .
  • Mitigation strategy : Use crystallography or ¹⁵N NMR to resolve tautomeric mixtures and assign spectral peaks .

What strategies are effective for synthesizing metal complexes with this compound as a ligand?

Advanced Research Question

  • Coordination sites : The triazole N3/N4 and aminomethyl NH₂ groups bind transition metals (e.g., Zn²⁺, Cu²⁺) to form octahedral or square-planar complexes .
  • Solvent choice : Use methanol/water mixtures to enhance ligand solubility and stabilize metal-ligand bonds .
  • Applications : These complexes show improved antimicrobial or antitumor activity compared to free ligands .

How can computational methods like DFT predict the reactivity of this compound?

Advanced Research Question

  • Bond-length analysis : DFT calculations (e.g., Gaussian 09) model bond lengths (e.g., C–N: 1.32–1.38 Å) to identify reactive sites .
  • Electrostatic potential maps : Highlight nucleophilic (N atoms) and electrophilic (C–H) regions for reaction planning .
  • Tautomer stability : Compare Gibbs free energies of tautomers to predict dominant forms in solution .

How do structural modifications of this compound influence its bioactivity?

Advanced Research Question

  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the triazole ring enhance antimicrobial activity, while bulky aryl groups improve kinase inhibition .
  • Aminomethyl flexibility : Introducing alkyl chains increases lipophilicity, improving blood-brain barrier penetration .
  • Validation : Pair SAR studies with molecular docking to correlate structural features with target binding .

How should researchers address contradictions in reported biological activity data for triazole derivatives?

Advanced Research Question

  • Purity verification : Use HPLC or TLC to rule out impurities causing variability in bioassays .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize discrepancies .
  • Tautomer interference : Characterize tautomeric ratios via crystallography, as differing forms may exhibit distinct activities .

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